molecular formula C16H18ClN3 B2744179 [2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine hydrochloride CAS No. 1049803-05-5

[2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine hydrochloride

Cat. No.: B2744179
CAS No.: 1049803-05-5
M. Wt: 287.79
InChI Key: VMASMXLMZKYETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Indol-3-yl)ethylamine hydrochloride is a chemical compound that features both indole and pyridine moieties The indole structure is a common motif in many natural products and pharmaceuticals, while the pyridine ring is a fundamental structure in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)ethylamine hydrochloride typically involves the reaction between tryptamine and a pyridine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling of the amine group of tryptamine with the carboxyl group of the pyridine derivative . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted indole and pyridine derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-(1H-Indol-3-yl)ethylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the pyridine ring can modulate the activity of various enzymes. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as neurotransmission and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1H-Indol-3-yl)ethylamine hydrochloride apart is its specific combination of indole and pyridine moieties, which allows it to interact with a unique set of molecular targets. This makes it a valuable compound for studying complex biological processes and developing new therapeutic agents.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.ClH/c1-2-4-16-15(3-1)14(12-19-16)7-10-18-11-13-5-8-17-9-6-13;/h1-6,8-9,12,18-19H,7,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMASMXLMZKYETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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